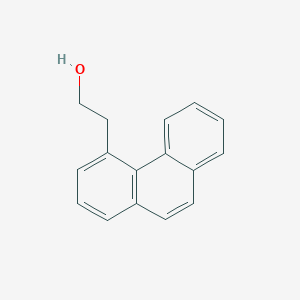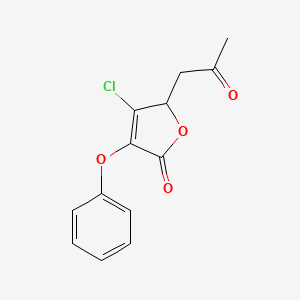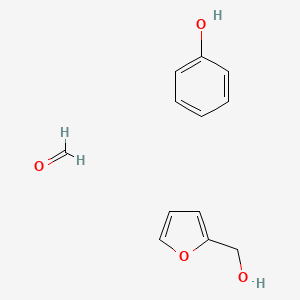acetate CAS No. 4887-76-7](/img/structure/B14156613.png)
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl [(tert-butoxycarbonyl)amino](phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the chloro and propyl groups. The tert-butoxycarbonyl (Boc) protecting group is then added to the amino group, and finally, the phenylacetate moiety is attached. Reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Applications De Recherche Scientifique
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can bind to the active site of enzymes, inhibiting their activity. The phenylacetate moiety may interact with cell membranes or receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar compounds include other chromen-2-one derivatives, such as:
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate
- 6-chloro-2-oxo-4-propylchromen-7-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.
Propriétés
Numéro CAS |
4887-76-7 |
|---|---|
Formule moléculaire |
C25H26ClNO6 |
Poids moléculaire |
471.9 g/mol |
Nom IUPAC |
(6-chloro-2-oxo-4-propylchromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
InChI |
InChI=1S/C25H26ClNO6/c1-5-9-16-12-21(28)31-19-14-20(18(26)13-17(16)19)32-23(29)22(15-10-7-6-8-11-15)27-24(30)33-25(2,3)4/h6-8,10-14,22H,5,9H2,1-4H3,(H,27,30) |
Clé InChI |
AXERJOLHOIUNES-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)



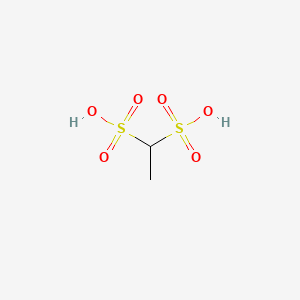

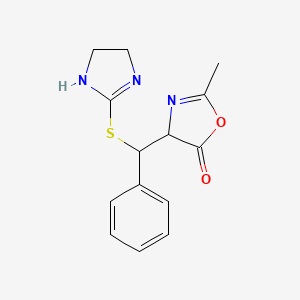
![5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14156580.png)
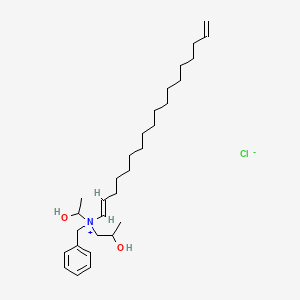
![3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156592.png)
